molecular formula C6H5N3S B12346244 1,7a-Dihydroimidazo[4,5-c]pyridine-2-thione

1,7a-Dihydroimidazo[4,5-c]pyridine-2-thione

Cat. No.: B12346244
M. Wt: 151.19 g/mol
InChI Key: ZLESPSIJXLCEEL-UHFFFAOYSA-N
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Description

1,7a-Dihydroimidazo[4,5-c]pyridine-2-thione is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7a-Dihydroimidazo[4,5-c]pyridine-2-thione typically involves the cyclization of appropriate precursors. One common method is the condensation reaction of 2-amino-3-hydroxypyridine with carboxylic acids under microwave-assisted heating . This method is known for its efficiency and ability to produce the desired compound in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7a-Dihydroimidazo[4,5-c]pyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1,7a-Dihydroimidazo[4,5-c]pyridine-2-thione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to specific sites on target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

1,7a-Dihydroimidazo[4,5-c]pyridine-2-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

1,7a-dihydroimidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C6H5N3S/c10-6-8-4-1-2-7-3-5(4)9-6/h1-4H,(H,8,10)

InChI Key

ZLESPSIJXLCEEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC(=S)NC21

Origin of Product

United States

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